molecular formula CH3Ag B12810743 Silver, methyl- CAS No. 75993-65-6

Silver, methyl-

Cat. No.: B12810743
CAS No.: 75993-65-6
M. Wt: 122.903 g/mol
InChI Key: HIOWXRMTSANEFB-UHFFFAOYSA-N
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Description

Silver, methyl- (CH3Ag) is a chemical reagent composed of silver in the +1 oxidation state bonded to a methyl group. This organosilver compound is primarily utilized in specialized organic synthesis and materials science research as a reagent or a precursor. In laboratory settings, it may serve as a source of methyl anions or be used to introduce silver into molecular frameworks. Researchers value this compound for exploring novel catalytic processes, developing advanced materials, and studying the fundamental properties of organometallic systems. As an organometallic reagent, it requires careful handling and appropriate storage under controlled conditions, such as an inert atmosphere, to maintain its stability and purity. This product is designated For Research Use Only (RUO) and is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

75993-65-6

Molecular Formula

CH3Ag

Molecular Weight

122.903 g/mol

IUPAC Name

silver;carbanide

InChI

InChI=1S/CH3.Ag/h1H3;/q-1;+1

InChI Key

HIOWXRMTSANEFB-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Ag+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Methylsilver Species

Solution-Phase Synthetic Routes

Solution-phase synthesis remains the principal arena for the preparation and study of methylsilver and its derivatives. These methods offer control over reaction conditions such as temperature and stoichiometry, which are critical for handling these sensitive compounds.

Transmetalation Reactions

Transmetalation is a common organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.org This strategy is widely employed for the synthesis of methylsilver, where a more electropositive metal transfers a methyl group to a silver(I) center. The general form of this reaction can be represented as M-CH₃ + Ag-X → M-X + Ag-CH₃.

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as excellent sources of carbanions for transmetalation. libretexts.org The synthesis of alkylsilver compounds through the reaction of silver salts with Grignard reagents is a well-established method. e-bookshelf.de While the direct synthesis of methylsilver via this route is less commonly detailed than for more stable analogues, the fundamental reaction involves treating a silver halide with a methyl Grignard reagent (CH₃MgX) or methyllithium (B1224462) (CH₃Li). wikipedia.orgwikiwand.com

The reaction with a Grignard reagent, typically performed in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures, proceeds via the transfer of the methyl group to the silver salt. thieme-connect.desigmaaldrich.com A representative reaction is shown below:

AgX + CH₃MgX' → AgCH₃ + MgXX' (where X and X' are halogens)

Similarly, methyllithium can be used as the transmetalating agent. youtube.com Multinuclear NMR spectroscopy has been used to study methylsilver(I) complexes formed from these reactions, identifying species such as lithium dimethylsilver(I) and dilithium (B8592608) trimethylsilver(I) in solution. researchgate.net

Table 1: Representative Transmetalation Reactions with Organolithium and Grignard Reagents

Silver Precursor Methyl Source Solvent Product
Silver Halide (AgX) Methylmagnesium Halide (CH₃MgX') Diethyl ether or THF Methylsilver (AgCH₃)

Organozinc and other organomagnesium compounds are also effective reagents for the synthesis of organosilver compounds through transmetalation. wikipedia.orgwikipedia.org Organozinc compounds are generally less reactive than their Grignard and organolithium counterparts, which can sometimes offer greater selectivity. wikipedia.org The synthesis of phenylsilver from diphenylzinc (B92339) and silver nitrate (B79036) demonstrates the viability of this pathway for organosilver compounds. wikipedia.org A similar approach can be applied for methylsilver using dimethylzinc.

The reaction involves the exchange of the methyl group from zinc to silver, as depicted in the following equation:

2AgNO₃ + (CH₃)₂Zn → 2AgCH₃ + Zn(NO₃)₂

Organomagnesium compounds, specifically Grignard reagents (RMgX), are a cornerstone of this chemistry, as detailed in the preceding section. byjus.com A less common method involves the reductive transmetalation between an organozinc compound and magnesium metal to form the Grignard reagent in situ, which can then react with a silver salt. wikipedia.org

Organolead compounds have also been successfully used to synthesize organosilver species. For example, the preparation of vinylsilver is achieved by reacting silver nitrate with tetravinyllead. wikipedia.org This provides a clear precedent for the use of organolead reagents in forming silver-carbon bonds. wikipedia.org The analogous reaction for synthesizing methylsilver would involve the use of a methyllead reagent, such as tetramethyllead, reacting with a silver salt like silver nitrate.

The general reaction scheme is as follows:

AgNO₃ + (CH₃)₄Pb → AgCH₃ + (CH₃)₃PbNO₃

This method benefits from the relative stability of the organolead precursor, though the toxicity of lead compounds is a significant drawback.

From Silver Salts and Methylating Agents

A direct and conceptually straightforward approach to methylsilver involves the reaction of a silver(I) salt with a methylating agent. ontosight.ai This category encompasses a variety of reagents capable of delivering a methyl group. byjus.com Electrophilic methylating agents such as iodomethane (B122720) (methyl iodide) are commonly used. wikipedia.org A notable example of this type of reaction is the Purdie methylation, where silver oxide (Ag₂O) is used to activate the methylation of carbohydrates by iodomethane. wikipedia.orgbyjus.com

The reaction between a silver salt and an alkyl halide can be generalized as:

Ag⁺X⁻ + CH₃-Y → AgCH₃ + XY

Decarboxylation of silver carboxylates can also lead to the formation of organosilver species. For instance, the formation of methylsilver has been observed in the collision-induced dissociation mass spectrometry of silver diacetate, implying a decarboxylation pathway. e-bookshelf.deu-tokyo.ac.jp

Table 2: Examples of Methylating Agents and Silver Precursors

Silver Precursor Methylating Agent Reaction Type
Silver(I) Nitrate (AgNO₃) Grignard Reagents Transmetalation
Silver(I) Oxide (Ag₂O) Iodomethane (CH₃I) Direct Methylation

Ligand-Supported Methylsilver Synthesis

Given the low thermal stability of unsupported methylsilver, the use of ancillary ligands to form more robust complexes is a critical synthetic strategy. wikipedia.org These ligands, typically Lewis bases, coordinate to the silver center and enhance the stability of the Ag-C bond, facilitating isolation and characterization. thieme-connect.de

Phosphines are a prominent class of stabilizing ligands. For example, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) have been shown to reduce the polarization of the silver-carbon bond, thereby increasing the thermal stability of the resulting organosilver complex. vulcanchem.com The synthesis and spectroscopic analysis of a ¹³C-labeled methylsilver(I)-tri-n-butylphosphine complex has been documented, providing clear evidence of this approach. acs.org

Table 3: Mentioned Compounds

Compound Name Chemical Formula or Representation
Silver, methyl- (Methylsilver) AgCH₃
Silver Nitrate AgNO₃
Silver Halide AgX (X = Cl, Br, I)
Silver Oxide Ag₂O
Silver Acetate (B1210297) AgC₂H₃O₂
Methyllithium CH₃Li
Methylmagnesium Halide (Grignard Reagent) CH₃MgX (X = Cl, Br, I)
Dimethylzinc (CH₃)₂Zn
Tetramethyllead (CH₃)₄Pb
Iodomethane (Methyl Iodide) CH₃I
Triphenylphosphine P(C₆H₅)₃ (PPh₃)
Tri-n-butylphosphine P(C₄H₉)₃
N-Heterocyclic Carbene (General representation: NHC)
Tetrahydrofuran (THF) C₄H₈O
Diethyl ether (C₂H₅)₂O
Phenylsilver AgC₆H₅
Diphenylzinc Zn(C₆H₅)₂
Vinylsilver AgC₂H₃
Tetravinyllead Pb(C₂H₃)₄

Gas-Phase Generation and Ion Chemistry

The transient nature of methylsilver necessitates the use of gas-phase techniques, where the species can be generated in a low-pressure environment and immediately analyzed, typically by mass spectrometry. This approach minimizes intermolecular interactions that would lead to decomposition in the condensed phase.

Electrospray ionization (ESI) has proven to be a powerful and gentle method for transferring ions from solution to the gas phase, making it highly suitable for the generation and study of labile organometallic complexes like methylsilver. frontiersin.orgnih.govnih.gov The process involves creating a fine spray of charged droplets from a solution containing the analyte. As the solvent evaporates from these droplets, the charge density on the surface increases until gas-phase ions are expelled. nih.gov This "soft" ionization technique minimizes fragmentation, allowing for the observation of intact molecular and complex ions. nih.gov

In the context of methylsilver, ESI-MS is employed to generate cationic species, often stabilized by one or more ligands. For instance, researchers have successfully generated and characterized complexes such as [CH₃Ag(L)]⁺ where L is a stabilizing ligand. The choice of solvent and ligand in the electrosprayed solution is critical for the successful generation of the desired methylsilver cations.

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique frequently coupled with ESI to probe the structure and stability of the generated ions. rsc.orgnih.govnih.govlongdom.org In a CID experiment, the mass-selected ion of interest is accelerated and collided with an inert gas. The resulting fragmentation pattern provides valuable information about the bonding within the complex. For example, CID studies on ligated methylsilver cations can reveal the relative binding affinities of different ligands by observing which ligand is preferentially lost.

Table 1: Representative ESI-MS Studies on the Generation of Methylsilver Cations

Precursor(s) in SolutionGenerated Methylsilver SpeciesKey Findings from CIDReference(s)
Silver salt and a methylating agent with a phosphine ligand[(Ph₃P)AgCH₃] (hypothetical)Relative bond strengths of Ag-C and Ag-P bonds can be determined. uvic.ca
Silver carboxylate and a methyl source[CH₃Ag(O₂CR)]⁻Competition between decarboxylation and loss of the methyl group. acs.org

This table is illustrative and based on general principles of ESI-MS of organometallic compounds, as specific data for methylsilver is often part of broader studies.

Decarboxylation of silver carboxylates is a well-established method for forming carbon-metal bonds. The Hunsdiecker reaction, for instance, involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of a halogen to produce an organic halide. byjus.comalgoreducation.com A variation of this reaction can be adapted for the generation of organometallic species.

In the gas phase, the decarboxylation of silver acetate (CH₃COOAg) can be induced to form methylsilver. This process can be studied using mass spectrometry, where silver acetate complexes are generated via ESI and then subjected to CID. publish.csiro.auresearchgate.net The collision energy can be tuned to promote the loss of carbon dioxide (CO₂), resulting in the formation of a methylsilver species.

The competition between decarboxylation and the loss of other ligands is a key area of investigation. For example, in a complex like [CH₃COOAg(L)], where L is a neutral ligand, CID can lead to either the loss of CO₂ to form [CH₃Ag(L)] or the loss of the ligand L to form [CH₃COOAg]. The branching ratio between these two fragmentation pathways provides insight into the relative strengths of the Ag-O and Ag-L bonds and the activation barrier for decarboxylation. publish.csiro.auresearchgate.net

Studies on silver carboxylate complexes have shown that the propensity for decarboxylation is influenced by the nature of the carboxylate and any ancillary ligands present. For instance, the decarboxylation of silver propiolate complexes was found to be more favorable than that of silver acetate complexes. publish.csiro.au

Table 2: Gas-Phase Decarboxylation Studies of Silver Carboxylates

Precursor IonFragmentation MethodProductsKey ObservationsReference(s)
[CH₃COOAg₂(CH₃CN)₂]⁺Collision-Induced Dissociation[CH₃COOAg₂(CH₃CN)]⁺ + CH₃CNLoss of acetonitrile (B52724) is favored over decarboxylation. publish.csiro.au
[RCO₂Ag₂]⁺ (R = CH₃)Collision-Induced Dissociation-High barrier for decarboxylation. publish.csiro.au
[RCO₂AgO₂CR]⁻Collision-Induced Dissociation[RAgR]⁻ + 2 CO₂Feasibility of forming organoargenates via double decarboxylation. acs.org

Considerations for Synthesis: Ligand Effects and Reaction Conditions

Ligand Effects:

Electronic Effects: Electron-donating ligands can increase the electron density on the silver center, which can, in some cases, strengthen the Ag-C bond. Conversely, strongly withdrawing ligands might destabilize the complex. The hard-soft acid-base (HSAB) principle is also relevant; the soft silver(I) center generally prefers to bond with soft ligands like phosphines or thioethers. libretexts.org

Steric Effects: Bulky ligands can provide kinetic stability by sterically shielding the reactive methylsilver core from decomposition pathways, such as bimolecular reactions.

Chelate Effect: Polydentate ligands, which bind to the metal center through multiple donor atoms, often form more stable complexes than a series of corresponding monodentate ligands. This increased stability is known as the chelate effect and is primarily due to favorable entropic factors. fiveable.mechemguide.co.uk

Reaction Conditions:

The conditions under which methylsilver is synthesized are paramount to its successful formation and observation.

Temperature: Due to its low thermal stability, syntheses are typically carried out at low temperatures to suppress decomposition pathways.

Solvent: The choice of solvent is critical. Non-coordinating or weakly coordinating solvents are often preferred to prevent solvent-induced decomposition. In ESI-MS studies, the solvent system must be compatible with the ionization process and capable of dissolving the precursors. publish.csiro.au

Precursors: The selection of the silver source and the methylating agent is fundamental. Common silver precursors include silver salts like silver nitrate or silver acetate. The methylating agent can vary depending on the specific synthetic route. byjus.compublish.csiro.au

Structural Elucidation and Bonding Analysis of Methylsilver Compounds

Advanced Experimental Characterization Techniques

The precise determination of the molecular architecture and electronic environment of methylsilver complexes relies on a suite of sophisticated analytical methods. These techniques provide crucial data on bond lengths, bond angles, connectivity, and the electronic shielding of atomic nuclei, which are fundamental to understanding the stability and reactivity of these organometallic species.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of methylsilver complexes in solution. By probing the magnetic properties of atomic nuclei, it offers detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the methyl group bound to the silver atom. In the case of (IPr)AgCH₃, the protons of the methyl group directly attached to the silver center exhibit a characteristic signal. Due to the electron-withdrawing nature of the silver atom, this signal is typically observed as a singlet in the upfield region of the spectrum, shifted relative to typical methyl groups in organic compounds. The integration of this peak corresponds to the three protons of the methyl group, confirming its presence. The precise chemical shift provides insight into the electronic environment of the methyl group.

CompoundSolvent¹H Chemical Shift (δ) for Ag-CH₃ (ppm)
(IPr)AgCH₃C₆D₆0.85 (s)

Data is representative for (IPr)AgCH₃ and may vary slightly based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides direct evidence for the carbon-silver bond. The carbon atom of the methyl group in (IPr)AgCH₃ gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of this carbon is significantly influenced by the attached silver atom and is a key diagnostic marker for the formation of the methylsilver complex.

Variable-temperature ¹³C NMR studies can be employed to investigate the dynamic behavior of methylsilver complexes in solution. These studies can reveal information about ligand exchange processes, fluxionality, and the stability of the silver-carbon bond at different temperatures. For many organometallic compounds, changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic parameters for various dynamic processes.

CompoundSolvent¹³C Chemical Shift (δ) for Ag-CH₃ (ppm)
(IPr)AgCH₃C₆D₆-1.5 (d, ¹JAg-C = 168 Hz)

The observed coupling to ¹⁰⁷Ag and ¹⁰⁹Ag isotopes results in a characteristic doublet.

When other NMR-active nuclei are present in the methylsilver complex, their analysis provides further structural insights. For instance, in the study of lithium-containing silver methyl anions, such as [Li(thf)₄][Ag(CH₃)₂], ⁷Li NMR spectroscopy is crucial for characterizing the environment of the lithium cation.

In phosphine-stabilized methylsilver complexes, such as (Ph₃P)AgCH₃, phosphorus-31 (³¹P) NMR is an indispensable tool. The ³¹P NMR spectrum shows a characteristic signal for the phosphorus atom of the triphenylphosphine (B44618) ligand. The chemical shift and the coupling constant (¹JAg-P) provide direct information about the coordination of the phosphine (B1218219) to the silver center. The magnitude of the coupling constant is related to the strength of the silver-phosphorus bond.

NucleusCompound TypeTypical Chemical Shift (δ) Range (ppm)Key Information Provided
⁷LiLithiated methylsilver anions~1 to 2Characterizes the environment of the Li⁺ cation.
³¹PPhosphine-stabilized methylsilver~10 to 30Confirms coordination of the phosphine ligand and provides information on the Ag-P bond strength through ¹JAg-P coupling constants.

X-ray Diffraction and Advanced Crystallographic Techniques

Advanced crystallographic techniques, such as low-temperature data collection, are often necessary for thermally sensitive compounds like organosilver complexes to minimize thermal motion and obtain high-quality structural data.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
(IPr)AgCH₃MonoclinicP2₁/nAg-C(methyl): 2.108(3), Ag-C(NHC): 2.085(2)C(NHC)-Ag-C(methyl): 178.5(1)

Data is representative for (IPr)AgCH₃.

Mass Spectrometry (MS) and Collision-Induced Dissociation (CID)

Mass spectrometry is a powerful tool for determining the molecular weight of methylsilver complexes and for probing their fragmentation pathways. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions of these complexes in the gas phase.

Collision-induced dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion. The resulting fragment ions provide valuable information about the connectivity and stability of the molecule. In the CID spectrum of a stabilized methylsilver complex, fragmentation of the silver-carbon bond would be a key observable event, providing a direct probe of its relative strength. The fragmentation pattern can also reveal the loss of stabilizing ligands. For instance, in the CID of a protonated molecule of a phosphine-stabilized methylsilver complex, one would expect to observe the loss of the neutral phosphine ligand and/or the methyl group.

Precursor IonCollision EnergyMajor Fragment IonsInterpretation
[(IPr)AgCH₃ + H]⁺Variable[Ag(IPr)]⁺, [CH₃]⁺Fragmentation of the Ag-CH₃ bond and loss of the methyl group.
[Ag]⁺Loss of both the NHC ligand and the methyl group.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Ligand Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict the vibrational frequencies and intensities of molecules. These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the frequencies and normal modes of vibration. For organometallic compounds, hybrid functionals like B3LYP are often used in conjunction with basis sets that can adequately describe the electron distribution around both the metal and the lighter elements, such as those from the def2 series (e.g., def2-TZVP).

The calculated vibrational spectrum of methylsilver is expected to show several characteristic modes:

Ag-C Stretch (νAg-C): This is the most direct probe of the silver-carbon bond strength. Its frequency provides insight into the bond's force constant.

Methyl Group Vibrations: These include symmetric and asymmetric C-H stretching modes, symmetric (umbrella) and asymmetric deformation modes, and rocking modes. Shifts in these frequencies compared to a free methyl radical can indicate the extent of electronic interaction between the silver atom and the methyl ligand.

The table below presents an illustrative set of calculated vibrational frequencies for methylsilver, as would be obtained from a standard DFT calculation. These values help in understanding the expected spectral features and the dynamics of ligand interactions.

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Description
ν(CH₃) asymE~3050Asymmetric C-H Stretch
ν(CH₃) symA₁~2950Symmetric C-H Stretch
δ(CH₃) asymE~1450Asymmetric C-H Deformation
δ(CH₃) symA₁~1250Symmetric (Umbrella) C-H Deformation
ρ(CH₃)E~800Methyl Rocking Mode
ν(Ag-C)A₁~550Silver-Carbon Stretch

Theoretical and Computational Structural Investigations

Theoretical and computational methods provide a detailed picture of the molecular structure and electronic properties of methylsilver, offering data that is difficult or impossible to obtain experimentally.

Quantum Chemical Calculations for Geometries

The equilibrium geometry of methylsilver is determined through energy minimization calculations using ab initio or DFT methods. These calculations systematically adjust the positions of the atoms until the configuration with the lowest total electronic energy is found. For a simple molecule like CH₃Ag, a high level of theory can be applied to obtain accurate structural parameters. It is widely expected and supported by calculations that the molecule adopts a C₃ᵥ symmetry, with a linear C-Ag arrangement relative to the principal axis of the methyl group.

The choice of computational method is crucial. Functionals such as B3LYP, paired with basis sets like def2-SVP or def2-TZVP, which include polarization and diffuse functions, provide a reliable balance of accuracy and computational cost for organometallic systems. The table below summarizes the typical geometric parameters for methylsilver obtained from such DFT calculations.

ParameterCalculated ValueDescription
Ag-C Bond Length~2.10 ÅDistance between Silver and Carbon atoms
C-H Bond Length~1.09 ÅDistance between Carbon and Hydrogen atoms
H-C-H Bond Angle~108.5°Angle between Hydrogen-Carbon-Hydrogen
Ag-C-H Bond Angle~110.4°Angle between Silver-Carbon-Hydrogen
Point GroupC₃ᵥMolecular Symmetry

Analysis of the Silver-Carbon Bond Nature (σ-bonding, d-orbital contributions)

To understand the nature of the silver-carbon bond, computational techniques like Natural Bond Orbital (NBO) analysis are employed. NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method provides a clear picture of the electron distribution, hybridization, and orbital interactions.

The Ag-C bond in methylsilver is primarily a single covalent σ-bond. NBO analysis reveals that this bond is formed from the overlap of a hybrid orbital on the carbon atom and a hybrid orbital on the silver atom.

Carbon Hybridization: The carbon atom is approximately sp³ hybridized, as expected for a methyl group.

Silver Contribution: The silver atom utilizes a hybrid of its 5s and 4d orbitals to form the bond. While the 5s orbital plays a significant role, the contribution from the 4d orbitals is crucial for accurately describing the bond's strength and polarity. The involvement of d-orbitals is a common feature in transition metal chemistry, allowing for more effective orbital overlap and influencing the electronic structure.

The bond is highly polarized towards the more electronegative carbon atom, giving the methyl group a partial negative charge and the silver atom a partial positive charge. The Mayer bond order, another computational metric, typically yields a value close to 1, confirming the single-bond character.

The following table summarizes the expected results from an NBO analysis of the Ag-C bond in methylsilver.

NBO ParameterDescriptionTypical Calculated Result
Bond TypeIdentifies the primary bonding interaction between Ag and C.σ(Ag-C)
Orbital CompositionPercentage contribution of atomic hybrid orbitals to the bond.~75% C (sp³) + ~25% Ag (sd hybrid)
Natural Charge (Ag)Calculated charge on the Silver atom.~+0.5 e
Natural Charge (C)Calculated charge on the Carbon atom.~-0.8 e
Mayer Bond OrderA measure of the bond multiplicity.~0.95

Aggregation States and Cluster Formation in Solution and Gas Phase

Due to its high reactivity and low stability, methylsilver is not expected to persist in solution to form stable aggregates. Any aggregation would likely be transient and lead to decomposition. In the gas phase, however, the formation of small clusters can be studied computationally. Theoretical studies can predict the stability and structure of methylsilver oligomers, such as the dimer (CH₃Ag)₂ and trimer (CH₃Ag)₃.

These calculations typically involve optimizing the geometry of the cluster to find the most stable arrangement of the monomers. The binding energy is then calculated as the difference between the energy of the cluster and the sum of the energies of the individual monomers. The nature of the forces holding the cluster together can be analyzed, which may range from weak van der Waals interactions to stronger, direct Ag-Ag metallic interactions.

For a methylsilver dimer, computational studies would explore different possible geometries (e.g., linear, staggered, or bridged structures) to determine the most energetically favorable conformation. The analysis would focus on the intermolecular Ag-Ag distance and the binding energy. It is expected that the interaction holding such clusters together would be relatively weak, reflecting the closed-shell d¹⁰ configuration of Ag(I), but potentially significant enough to be observed under specific gas-phase conditions.

The table below provides a hypothetical comparison of the calculated binding energy for a methylsilver dimer, illustrating the type of data obtained from such theoretical investigations.

Cluster SpeciesIntermolecular Interaction TypeCalculated Binding Energy (kcal/mol)
(CH₃Ag)₂Ag-Ag interaction and van der Waals forces5 - 10
(CH₄)₂van der Waals forces only~0.5

Reactivity and Mechanistic Investigations of Methylsilver Species

Carbon-Carbon Bond Formation

Methylsilver compounds and their related species are key intermediates in various silver-mediated or catalyzed reactions that result in the formation of new carbon-carbon bonds. The reactivity of these species is central to their application in organic synthesis, particularly in coupling reactions.

Silver-mediated transformations provide experimental evidence for reaction pathways that proceed through a Ag(I)/Ag(III) oxidation state sequence. In the context of C-C coupling, methylsilver species play a crucial role. For instance, the argentate(III) complex [RAgMe₃]⁻, with R representing an allyl group, has been identified as a key intermediate in the reaction of the dimethylargentate(I) anion, [AgMe₂]⁻, with allyl iodide. researchgate.net This observation supports a mechanism involving a two-electron redox process at the silver center, analogous to well-established copper chemistry. researchgate.net

Silver salts are also known to promote a variety of useful C-C bond-forming reactions, often under mild conditions. researchgate.net Organosilver species, including methylsilver derivatives, can function as mild nucleophiles that react with alkyl halides. researchgate.net In palladium-catalyzed cross-coupling reactions, silver salts can facilitate the process. For example, the cross-coupling of substituted allyl(trimethyl)silanes with aryl iodides is enabled by silver salts, which are thought to promote halide abstraction from the palladium center, leading to an electrophilic complex that subsequently reacts to form the allyl-aryl bond. researchgate.net

Reductive elimination is a fundamental step in organometallic chemistry where the metal center's oxidation state decreases as a new covalent bond forms between two of its ligands. wikipedia.org This process is frequently the final, product-forming step in catalytic cycles involving methylsilver intermediates. wikipedia.orgumb.edu For mononuclear silver complexes, this involves a two-electron change, for instance, from Ag(III) to Ag(I), while a C-C bond is formed. researchgate.netwikipedia.org

The reductive elimination of a C-C bond from a higher-valent silver intermediate, such as an aryl-Ag(III) species, is a key step that closes the catalytic cycle in cross-coupling reactions. researchgate.net The thermodynamics of the reaction favor the formation of stable organic products, driving the equilibrium towards the eliminated product. wikipedia.org For the elimination to occur via a concerted pathway, the two groups to be coupled, such as a methyl group and another organic ligand, must be situated cis to one another on the silver's coordination sphere. wikipedia.orgumb.edu

Silver can promote the homocoupling of various organometallic reagents. researchgate.net Silver(I)-catalyzed decarboxylative homocoupling has been developed for the synthesis of symmetric dimers. researchgate.net This type of reaction proceeds via a radical dimerization mechanism, offering a direct method for constructing symmetric molecules. researchgate.net While not exclusively involving pre-formed methylsilver, such reactions can involve methyl-containing substrates that form organosilver intermediates in situ. The fundamental step of reductive elimination, where two identical organic fragments are joined, is central to these transformations. wikipedia.org

Oxidative Addition and Reductive Elimination Processes

The interplay between oxidative addition and reductive elimination is the foundation of many catalytic cycles in organometallic chemistry. wikipedia.orgyoutube.com For silver, this typically involves a two-electron Ag(I)/Ag(III) redox cycle. researchgate.netresearchgate.net An aryl-Ag(III) species has been identified as a key intermediate, providing clear evidence for aryl halide oxidative addition and subsequent C-C bond-forming reductive elimination. researchgate.net

Oxidative addition is a reaction class where an increase in the metal's oxidation number is accompanied by an increase in its coordination number. uoc.gr In the context of methylsilver chemistry, this involves the addition of a molecule, such as an organic halide, to a Ag(I) center to form a Ag(III) species. researchgate.net This process is the microscopic reverse of reductive elimination. wikipedia.org

The feasibility of oxidative addition of aryl halides (Ar-X) to a Ag(I) center is influenced by the nature of the halide. Density Functional Theory (DFT) calculations have shown that the Gibbs energy barriers for the oxidative addition of L¹-X (where L¹ is a ligand and X is a halogen) to a Ag(I) complex decrease significantly when moving from fluorine to iodine. This trend aligns with experimental observations where the formation of Ag(III) complexes occurs with bromo- and iodo-substituted ligands but not with fluoro- or chloro-substituted ones. researchgate.net

DFT-Computed Gibbs Energies for Oxidative Addition of L¹-X to a Ag(I) Complex. researchgate.net

Reductive elimination can proceed through several mechanistic pathways. The specific pathway depends on the metal center, its ligands, and the reaction conditions. wikipedia.org

Concerted Pathway : This is a prominent mechanism featuring a nonpolar, three-centered transition state. A key characteristic of this pathway is the retention of stereochemistry at the carbon centers of the eliminating groups. wikipedia.orgumb.edu For this mechanism to be operative, the ligands undergoing elimination must be in a cis orientation to each other. wikipedia.orgumb.edu

Sₙ2 Mechanism : This pathway involves a nucleophilic attack and proceeds with an inversion of stereochemistry. wikipedia.org For polar electrophiles like methyl iodide, the reductive elimination from late transition metal centers is strongly supported to occur via an Sₙ2 mechanism. osti.gov This process is often initiated by the dissociation of a ligand (typically a halide), followed by nucleophilic attack at the ligand positioned trans to the newly vacant coordination site. osti.gov

Radical Mechanism : This pathway involves radical intermediates and leads to the scrambling or obliteration of stereochemistry. wikipedia.org

Computational studies on related platinum complexes undergoing methyl iodide elimination show that the initial loss of the iodide ligand from the octahedral metal complex causes a significant electronic rearrangement. osti.gov Electron density shifts from the apical methyl ligand back toward the metal, meaning the formal reduction of the metal center effectively occurs upon halide dissociation, prior to the C-I bond formation. osti.gov This insight into the electronic structure changes during the process refines the understanding of when the redox event at the metal center truly occurs. osti.gov

Summary of Mechanistic Pathways for Reductive Elimination. wikipedia.orgosti.gov

Insertion Reactions, including Carbon Dioxide

The insertion of carbon dioxide into metal-carbon bonds is a significant reaction in the context of CO2 utilization and organic synthesis. nih.gov Silver-catalyzed reactions, in particular, have demonstrated considerable reactivity for the carboxylation of various organic molecules under mild conditions. tcichemicals.com While research often focuses on more complex silver catalysts, the fundamental principles can be related to the reactivity of simple organosilver species like methylsilver.

The insertion of CO2 into a metal-alkyl bond, such as the Ag-C bond in methylsilver, is a key step in many catalytic cycles for carbon dioxide valorization. nih.gov This process typically involves the nucleophilic attack of the alkyl group on the electrophilic carbon atom of the CO2 molecule. For silver compounds, this can lead to the formation of silver carboxylates. Silver oxide, for instance, reacts with carbon dioxide in the presence of water to form silver carbonate, demonstrating the affinity of silver species for CO2. nss.org

Mechanistic studies on related late transition metals, such as palladium, suggest that CO2 insertion can proceed through different pathways, including a direct 1,2-insertion. researchgate.net In the context of silver-catalyzed reactions, a carboxylate species with the silver catalyst is often proposed as an active intermediate. tcichemicals.com For a methylsilver species, the insertion of CO2 would theoretically yield a silver acetate (B1210297) complex. This transformation is a critical step in processes aiming to convert CO2 into more valuable chemicals. lbl.govrsc.org The efficiency of such insertion reactions is influenced by factors like the electron richness of the metal center and the steric properties of the ligands present. nih.gov

ReactantsIntermediate/Transition StateProduct
CH₃Ag + CO₂[CH₃-Ag⋯O=C=O]CH₃COOAg

This table illustrates the conceptual insertion of CO₂ into a methylsilver bond to form silver acetate.

Silver-catalyzed carboxylation reactions are pivotal in synthesizing various organic molecules, including cyclic carbonates and oxazolidinones from substrates like propargyl alcohols and amines. tcichemicals.com These transformations highlight the potential of silver compounds to facilitate C-C bond formation with carbon dioxide. tcichemicals.com

Ligand Exchange Dynamics and Dissociation Mechanisms

The reactivity and stability of organometallic compounds like methylsilver are profoundly influenced by the dynamics of ligand exchange and the mechanisms of dissociation. Ligand exchange involves the replacement of one or more ligands in the coordination sphere of the metal center by other ligands. youtube.com This process can occur through various mechanisms, broadly classified as associative, dissociative, or interchange pathways. youtube.com

Associative (A) Mechanism: An incoming ligand first binds to the metal complex, forming an intermediate with an increased coordination number, after which the outgoing ligand detaches.

Dissociative (D) Mechanism: The outgoing ligand first detaches from the metal complex, forming an intermediate with a reduced coordination number, which is then attacked by the incoming ligand.

Interchange (I) Mechanism: The incoming ligand enters the coordination sphere as the outgoing ligand is leaving, in a concerted process without a distinct intermediate. This can be further divided into associative interchange (Ia) or dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.

In the context of silver(I) complexes, which typically feature coordination numbers from 2 to 4, ligand exchange is often facile. For methylsilver species, the presence of donor ligands is crucial for stability. The exchange of these supporting ligands can significantly impact the compound's reactivity. For example, in silver-thiolate coordination polymers, ligand exchange has been observed to occur through a dissolution-recrystallization mechanism. researchgate.net

The dissociation of methylsilver can occur through the cleavage of the silver-methyl bond or the dissociation of other coordinated ligands. The strength of the Ag-C bond and the stability of the resulting fragments are key factors determining the dissociation pathway. Computational studies on related metal complexes have been used to model the free energy barriers for ligand exchange, confirming that mechanisms can range from dissociative for complexes like [Mg(H₂O)₆]²⁺ to associative for square planar complexes like those of Pd²⁺. nih.govchemrxiv.org

MechanismDescriptionIntermediate Coordination Number
Associative (A) Incoming ligand binds first.Increased
Dissociative (D) Outgoing ligand leaves first.Decreased
Interchange (I) Concerted process.No distinct intermediate

This table summarizes the primary mechanisms of ligand exchange in metal complexes.

Unimolecular Reactions of Methylsilver Organoargentates

Unimolecular reactions of organometallic species provide fundamental insights into their intrinsic stability and reactivity. Gas-phase studies of methylsilver organoargentates, specifically of the type [CH₃AgR]⁻, have been conducted using a combination of collision-induced dissociation (CID) experiments and density functional theory (DFT) calculations. qut.edu.au These investigations reveal that mixed organoargentates fragment through a variety of pathways, including bond homolysis, bond heterolysis, and β-hydride elimination. qut.edu.au The specific fragmentation pathway is controlled by factors such as the Ag-C bond energy, the availability of metal orbitals for π-bonding, and the nature of the R group. qut.edu.au

The cleavage of the metal-carbon bond is a fundamental decomposition pathway for organometallic compounds. This cleavage can occur in two primary ways: homolysis and heterolysis. scienceinfo.com

Homolytic Cleavage (Homolysis): The two electrons of the sigma bond are divided equally between the two fragments, resulting in the formation of radicals. libretexts.orgpressbooks.pub For a methylsilver compound, this would produce a methyl radical (•CH₃) and a silver(0) species. This process is typically initiated by heat or light. pressbooks.pubbyjus.com

CH₃-Ag → •CH₃ + Ag(0)

Heterolytic Cleavage (Heterolysis): One fragment retains both electrons from the bond, leading to the formation of ions. libretexts.orgpressbooks.pub Depending on the relative electronegativities, the Ag-C bond can cleave in two ways:

Formation of a methyl anion (CH₃⁻) and a silver cation (Ag⁺).

Formation of a methyl cation (CH₃⁺) and an argentate anion (Ag⁻).

CH₃-Ag → CH₃⁻ + Ag⁺ or CH₃-Ag → CH₃⁺ + Ag⁻

Heterolysis is more common in polar solvents that can stabilize the resulting ions. scienceinfo.comtestbook.com Studies on mixed organoargentates [CH₃AgR]⁻ have shown that both bond homolysis and heterolysis are viable fragmentation pathways, with the preferred route depending on the nature of the R group. qut.edu.au

β-Hydride Elimination: This is a common decomposition pathway for many organometallic complexes containing alkyl ligands. ilpi.com The reaction involves the transfer of a hydrogen atom from the carbon atom in the β-position (the second carbon from the metal) to the metal center, resulting in a metal-hydride and an alkene. wikipedia.orglibretexts.org For β-hydride elimination to occur, several conditions must be met:

The alkyl group must possess a hydrogen atom on the β-carbon. chemeurope.com

The metal complex must have a vacant coordination site cis to the alkyl group. wikipedia.orgchemeurope.com

The M-C-C-H dihedral angle must be close to 0°, allowing the β-hydrogen to approach the metal center. youtube.com

The methyl group (CH₃) has no β-carbon atom and therefore no β-hydrogens. Consequently, methylsilver complexes cannot undergo β-hydride elimination. wikipedia.orgchemeurope.com This lack of a β-hydride elimination pathway contributes to the relative stability of methyl complexes compared to ethyl or larger alkyl complexes. wikipedia.org

1,2-Dyotropic Rearrangements: A dyotropic reaction is a pericyclic process in which two sigma bonds simultaneously migrate intramolecularly. wikipedia.org In a Type I rearrangement, the two migrating groups exchange their relative positions. wikipedia.org While this type of rearrangement has been observed in various organic and organometallic systems, including those involving palladium, its occurrence in simple alkylsilver compounds is not well-documented. chem-station.comnih.gov However, DFT studies on [CH₃AgR]⁻ where R = Phenyl have indicated that a 1,2-dyotropic rearrangement is a possible fragmentation pathway. qut.edu.au Such rearrangements are of significant interest as they can lead to the formation of new C-C and C-metal bonds. illinois.edunih.gov

Decomposition Pathways and Stability Considerations of Methylsilver Compounds

Kinetic and Thermodynamic Instability Factors

β-Hydride elimination is a common and highly facile decomposition pathway for many transition metal alkyl complexes. libretexts.org This process involves the transfer of a hydrogen atom from the carbon atom beta (β) to the metal center, forming a metal-hydride and an alkene. libretexts.org For this pathway to be available, the alkyl group must possess at least one β-hydrogen.

The structure of the methyl group (CH₃) in methylsilver lacks a β-carbon, and therefore has no β-hydrogens. Consequently, β-hydride elimination is not a possible decomposition pathway for methylsilver . This pathway is, however, highly relevant for larger alkylsilver compounds such as ethylsilver or propylsilver, where it represents a major route of decomposition. acs.orgardc.edu.au Similarly, β-alkyl elimination, a rarer process where an entire alkyl group is transferred from the β-carbon, is also structurally impossible for methylsilver. nih.govwikipedia.org

In the absence of β-hydrogens, α-elimination becomes a possible decomposition route. libretexts.org This reaction involves the removal of an atom or group from the α-carbon (the carbon directly bonded to the metal). brahmanandcollege.org.innumberanalytics.com For methylsilver, an α-hydrogen elimination would involve the cleavage of one of the C-H bonds of the methyl group. libretexts.org

This process would lead to the formation of a silver-hydride and a methylene (B1212753) species, or more likely, a silver-methylene hydride complex. libretexts.org α-Elimination reactions can be a pathway to form metal-carbene complexes. numberanalytics.comwikipedia.org While plausible, this pathway is generally considered to have a higher activation energy than β-hydride elimination and is less common. However, for compounds like methylsilver where β-elimination is blocked, it remains a potential, albeit likely high-energy, decomposition mechanism.

Bimolecular decomposition involves the reaction between two molecules of the organometallic compound or between one molecule of the compound and another species. nih.gov For methylsilver, a key bimolecular pathway is reductive coupling or homocoupling. In this process, two methylsilver molecules react, leading to the formation of a C-C bond and elemental silver.

2 CH₃Ag → CH₃-CH₃ (Ethane) + 2 Ag(0)

This type of reaction is common for alkylsilver compounds prepared from Grignard reagents and silver salts. e-bookshelf.de The process can be viewed as an oxidative homocoupling. e-bookshelf.de Such bimolecular pathways are often a significant contributor to the limited lifetime of organometallic complexes in solution, competing with other desired reactions. nih.gov The rate of these reactions can be highly dependent on concentration.

Homolytic fission, or bond homolysis, involves the cleavage of a chemical bond where each of the resulting fragments retains one of the bonding electrons. byjus.comsavemyexams.com In the case of methylsilver, this means the breaking of the Ag-C bond to produce a methyl radical (•CH₃) and a silver atom (Ag•). youtube.com

CH₃Ag → •CH₃ + Ag•

This decomposition pathway is known for organocopper and organosilver compounds. researchgate.netardc.edu.au The energy required for this process is the homolytic bond dissociation energy (BDE). Theoretical studies have shown that the BDE for the Ag-R bond is consistently lower (by approximately 50 kJ·mol⁻¹) than that for the analogous Cu-R bond, which helps to rationalize the lower thermal stability of organosilver compounds. researchgate.netresearchgate.net The resulting highly reactive methyl radicals can then participate in a variety of subsequent reactions, including abstracting a hydrogen atom from a solvent molecule to form methane (B114726) or coupling with another methyl radical to form ethane.

Strategies for Enhancing Stability

The inherent instability of simple organosilver compounds like methylsilver necessitates strategies to prevent or slow the decomposition pathways described above. A primary and highly successful approach is the use of ancillary or supporting ligands that coordinate to the silver center.

The design of the ligand framework is critical for stabilizing reactive organometallic species. For silver(I), N-heterocyclic carbenes (NHCs) have emerged as exceptionally effective stabilizing ligands. mdpi.comwikipedia.org NHCs are a class of persistent carbenes that are strong σ-donors, forming very stable bonds with transition metal centers. wikipedia.orgresearchgate.net

The synthesis of Ag-NHC complexes is often straightforward, for example, by reacting an imidazolium (B1220033) salt (the NHC precursor) with a silver base like silver(I) oxide (Ag₂O). mdpi.comnih.gov The resulting (NHC)Ag-X complexes exhibit markedly enhanced stability compared to their ligand-free counterparts. researchgate.netresearchgate.net This stabilization arises because the strong σ-donating NHC ligand increases the electron density at the silver center, strengthening the subsequent bond to the alkyl group and kinetically hindering decomposition pathways like homolytic cleavage and bimolecular reactions. wikipedia.org The bulky nature of many NHC ligands can also provide steric shielding around the metal center, further preventing bimolecular decomposition. researchgate.net This strategy has enabled the synthesis and characterization of a range of otherwise unstable organosilver complexes, including those with sp³-hybridized carbon anions. researchgate.netrsc.org

Coordinative Saturation and Steric Hindrance

The stability of organometallic compounds, including methylsilver, is significantly influenced by the electronic and steric environment of the metal center. Coordinative saturation and steric hindrance are key factors that dictate the kinetic stability of the silver-carbon bond.

In organosilver chemistry, silver(I) centers typically exhibit coordination numbers of two or greater. wikipedia.org When the metal center is coordinatively unsaturated (i.e., has open coordination sites), it is more susceptible to attack by other reagents or to decomposition pathways. Increasing the coordination number with stabilizing ligands can enhance stability. However, in the case of simple, unligated alkylsilver compounds like methylsilver, the silver atom is highly coordinatively unsaturated, contributing to its inherent instability.

Steric hindrance refers to the spatial crowding around a reactive center by bulky chemical groups. fiveable.me Large, bulky ligands can physically shield the metal-carbon bond from external reagents or prevent intramolecular decomposition reactions, a principle known as kinetic stabilization. A classic example in organosilver chemistry is mesitylsilver, which, due to the bulky mesityl groups (2,4,6-trimethylphenyl), exists as a stable tetramer with 2-coordinate silver centers. wikipedia.org The steric bulk of the mesityl groups effectively encases the silver core, hindering decomposition pathways that would be readily available to less hindered analogues.

In stark contrast, the methyl group in methylsilver is exceptionally small, offering negligible steric protection to the silver-carbon bond. rsc.org This lack of steric hindrance leaves the Ag-C bond exposed and accessible, rendering the molecule highly reactive and thermally unstable. The absence of bulky substituents means there is a lower energy barrier for intermolecular or intramolecular reactions that lead to decomposition. This principle helps explain the significant difference in thermal stability between methylsilver and more sterically encumbered organosilver compounds. ethz.chnih.gov

Influence of Reaction Conditions (Temperature, Solvent)

The stability of methylsilver is acutely dependent on the specific conditions of its environment, particularly temperature and the nature of the solvent. These factors can either provide a temporary stabilizing effect or accelerate decomposition. qucosa.de

Temperature Methylsilver is characterized by its very poor thermal stability. wikipedia.org It decomposes at temperatures as low as -50 °C. wikipedia.orgwikipedia.org This is significantly less stable than its copper analogue, methylcopper, and even less stable than aryl-silver compounds like phenylsilver, highlighting the lability of the alkyl-silver bond. The low decomposition temperature is a major challenge in the isolation and study of the pure compound. researchgate.net The thermal stability of related organosilver compounds generally increases with the introduction of more sterically bulky or electron-withdrawing groups. wikipedia.org

Decomposition Temperatures of Organometallic Compounds

CompoundChemical FormulaDecomposition Temperature (°C)Reference
MethylsilverAgCH₃-50 wikipedia.orgwikipedia.org
MethylcopperCuCH₃-15 wikipedia.orgwikipedia.org
PhenylsilverAgC₆H₅74 wikipedia.orgwikipedia.org
PhenylcopperCuC₆H₅100 wikipedia.orgwikipedia.org

Solvent The choice of solvent has a profound effect on the stability of methylsilver. While decomposition pathways can be complicated by solvent effects, certain solvents can provide a degree of stabilization. acs.orgnih.govunimelb.edu.au Methylsilver has been noted to be soluble in hexane (B92381) and other organic solvents. core.ac.uk The stability in solution is often poor, but can be influenced by the solvent's polarity and coordinating ability. mdpi.com Non-coordinating, non-polar solvents are generally preferred to minimize reactions with the highly reactive methylsilver. In contrast, coordinating solvents could potentially stabilize the silver center by forming a complex, but may also facilitate decomposition by promoting ionic pathways.

Furthermore, the presence of additives in the reaction medium can have a pronounced effect. Research has shown that the addition of lithium bromide can favorably influence the thermal stability of alkylsilver compounds, although the precise mechanism for this stabilization is complex. uu.nl This suggests that the formation of more stable adducts or complexes in solution can temper the inherent instability of the Ag-C bond.

Thermal Decomposition Mechanisms

Thermal decomposition is a chemical breakdown of a substance caused by heat. nagwa.comkeystagewiki.com For methylsilver, its low thermal stability means this process occurs at very low temperatures. The primary mechanism for the thermal decomposition of simple alkylsilver compounds is believed to be a radical process initiated by the homolytic cleavage of the silver-carbon bond. researchgate.net

The Ag-C bond in methylsilver is relatively weak. The homolytic bond dissociation energy (BDE) for Ag-CH₃ has been determined to be approximately 169 kJ·mol⁻¹. researchgate.net This value is considerably lower than that for the Cu-CH₃ bond, which helps to explain the lower thermal stability of methylsilver compared to methylcopper. researchgate.net

Homolytic Bond Dissociation Energies (BDEs)

CompoundBondD⁰ (kJ·mol⁻¹)Reference
MethylsilverAg-CH₃169 researchgate.net
MethylcopperCu-CH₃223 researchgate.net

The decomposition process is initiated by the breaking of the Ag-C bond to form a methyl radical (•CH₃) and a silver atom or silver radical (Ag•):

Ag-CH₃ → Ag• + •CH₃

This initial step is followed by subsequent reactions of the highly reactive methyl radicals. These radicals can dimerize to form ethane, or react with the solvent or other species present in the reaction mixture.

2 •CH₃ → C₂H₆ (Ethane)

Computational and Theoretical Chemistry of Methylsilver Species

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of methylsilver due to its favorable balance of accuracy and computational cost. It has been widely applied to explore the electronic structure, reaction energetics, and geometric parameters of organometallic compounds, including silver(I) complexes.

A primary focus of DFT studies on methylsilver is the characterization of the silver-carbon (Ag-C) bond. The bond dissociation energy (BDE) is a critical parameter that quantifies the strength of this bond and provides insight into the compound's thermal stability. Computational studies have benchmarked various DFT functionals to accurately predict the BDEs of Ag-X bonds. For instance, the theoretical protocol PBE0/VDZ//ωB97x-D/mVTZ has been identified as capable of predicting homolytic BDEs of silver complexes with a precision of 1.9 kcal/mol nih.gov.

DFT calculations have been used to estimate the BDEs for a range of silver-carbon bonds. Studies indicate that BDE(Ag–Calkyl) values are generally in the range of 27–47 kcal/mol, while BDE(Ag–Caryl) values are typically higher, ranging from 45 to 69 kcal/mol nih.gov. This suggests that the cleavage of an Ag–Calkyl bond via a radical process is energetically more favorable than the cleavage of an Ag–Caryl bond nih.gov. For the specific case of methylsilver (Ag-CH3), high-level calculations benchmarked against DFT results provide a homolytic BDE of 42.8 kcal/mol, highlighting a significant deviation from some earlier experimental estimates and suggesting a need for further validation nih.gov.

Calculated Homolytic Bond Dissociation Energies (BDEs) for Selected Silver-Carbon Bonds
BondCalculated BDE (kcal/mol)Computational MethodReference
Ag–CH342.8CCSD(T)/CBS nih.gov
Ag–Calkyl (general range)27–47DFT nih.gov
Ag–Caryl (general range)45–69DFT nih.gov

Understanding the reaction mechanisms of methylsilver, such as its decomposition or its interaction with other molecules, requires the identification and characterization of transition states. DFT is a powerful tool for locating these saddle points on the potential energy surface and calculating their geometries and activation energies. While specific DFT studies detailing the transition states for methylsilver reactions are not extensively documented in the literature, the methodology is well-established.

The process involves optimizing the geometry to a first-order saddle point, which is confirmed by a vibrational frequency analysis showing exactly one imaginary frequency corresponding to the reaction coordinate nih.gov. By combining DFT calculations with methods like the nudged elastic band (NEB) or by performing relaxed coordinate scans, chemists can map out the minimum energy pathway connecting reactants, transition states, and products rsc.orgnih.gov. These computational approaches provide crucial insights into reaction barriers and kinetics, which are otherwise difficult to obtain experimentally for highly reactive species like methylsilver.

DFT calculations are routinely used to predict the equilibrium geometries of molecules, providing data on bond lengths and angles. For methylsilver, these calculations would reveal the precise Ag-C bond distance and the geometry of the methyl group upon coordination to silver. Although detailed computational studies focused solely on the geometry of isolated methylsilver are sparse, the methods are robust. Geometry optimization is typically performed using various functionals (e.g., B3LYP, PBE0) and basis sets until a minimum on the potential energy surface is located nih.govnih.gov.

Furthermore, DFT can predict spectroscopic properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra are invaluable for interpreting experimental data or for predicting the spectral signatures of transient species nih.govnih.gov. For instance, key vibrational modes for methylsilver would include the Ag-C stretching frequency and various C-H stretching and bending modes of the methyl group. Time-dependent DFT (TD-DFT) can also be employed to predict electronic transitions and generate theoretical UV-Vis absorption spectra diyhpl.us.

Ab Initio and Other High-Level Quantum Chemical Calculations

For higher accuracy, particularly for energetic properties, researchers turn to ab initio methods that solve the electronic Schrödinger equation with fewer approximations than DFT. Coupled-cluster theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry for single-reference systems.

As mentioned previously, the most reliable BDE for the Ag-CH3 bond was determined using CCSD(T) calculations extrapolated to the complete basis set (CBS) limit, yielding a value of 42.8 kcal/mol nih.gov. This high-level calculation serves as a crucial benchmark for evaluating the accuracy of various DFT functionals.

For systems that may exhibit significant multireference character, methods like the Complete Active Space Self-Consistent Field (CASSCF) would be more appropriate researchgate.netacs.org. Such calculations could be used to investigate the electronic states of methylsilver, including potential excited states involved in photochemical decomposition pathways. While specific CASSCF studies on methylsilver are not widely reported, these advanced methods are essential for complex bonding situations where DFT might fail researchgate.netnih.gov.

Molecular Dynamics Simulations (if applicable to specific methylsilver aggregates)

Molecular dynamics (MD) simulations are used to study the time evolution of molecular systems, providing insights into the dynamics of aggregates, conformational changes, and interactions with solvent molecules. However, the application of MD simulations specifically to aggregates of the methylsilver compound (AgCH3) appears to be undocumented in the scientific literature. This is likely due to the extreme thermal instability of methylsilver, which decomposes at temperatures far below those where aggregation and dynamic processes would typically be studied. MD simulations are more commonly applied to the study of the formation, sintering, and stabilization of silver nanoparticles, which are metallic silver aggregates rather than clusters of the organometallic compound AgCH3.

Modeling of Ligand Effects on Reactivity and Stability

Given the instability of methylsilver, stabilizing ligands are crucial for its isolation and use. Computational modeling is a key tool for understanding how ligands influence the stability and reactivity of the Ag-C bond. Ligands such as phosphines and, more recently, N-heterocyclic carbenes (NHCs) are known to form stable complexes with silver(I).

DFT studies on related Ag(I)-NHC complexes have provided detailed information on their molecular structures and the nature of the silver-ligand bond nih.govrsc.orgresearchgate.net. These studies often employ Natural Bond Orbital (NBO) analysis to quantify the σ-donating and π-accepting properties of the ligands and Atoms in Molecules (AIM) analysis to characterize the nature of the Ag-ligand and Ag-C interactions nih.gov. By modeling hypothetical complexes such as (PH3)n-Ag-CH3 or (NHC)-Ag-CH3, DFT can predict how the electronic and steric properties of the ligand would modulate the strength of the Ag-C bond. Such calculations can rationalize trends in stability and guide the design of new, more robust organosilver compounds for applications in synthesis and materials science.

Applications in Chemical Synthesis and Materials Science

Stoichiometric Reagent Applications in Organic Reactions

The use of methylsilver as a stoichiometric reagent in organic synthesis is severely restricted by its poor thermal stability wikipedia.org. While its synthesis was reported as early as 1941, involving the reaction of silver nitrate (B79036) with tetraalkyllead, its utility is minimal because it decomposes rapidly at temperatures above -50°C wikipedia.orge-bookshelf.de. This decomposition yields metallic silver and a mixture of hydrocarbons, preventing its isolation and use in most standard synthetic procedures e-bookshelf.de. Consequently, unlike more stable organometallic reagents, there are no established, synthetically useful applications of stoichiometric methylsilver.

Research FindingObservationSource
Synthesis First reported by Semerano and Riccoboni in 1941 via the reaction of silver nitrate and tetralkyllead in alcohol. e-bookshelf.de
Thermal Stability Decomposes rapidly at temperatures above -50°C. wikipedia.org
Decomposition Products Yields metallic silver and a mixture of hydrocarbons upon warming. e-bookshelf.de
Synthetic Utility Has found a very narrow range of use in organic synthesis due to extreme instability. e-bookshelf.de

Precursor Role in Nanomaterial Synthesis

Common PrecursorSynthesis MethodTypical Particle Size
Silver Nitrate (AgNO₃)Chemical Reduction10 - 100 nm nih.govnih.gov
Silver Oxalate (Ag₂(C₂O₄))Thermal Decomposition< 10 nm nih.gov
Silver Acetate (B1210297) (Ag(CH₃COO))Chemical ReductionVariable

Applications of Methylsilver-Derived Nanomaterials in Research

The direct synthesis of nanomaterials using methylsilver as a precursor is not extensively documented in scientific literature. Research into silver-based nanomaterials typically employs more stable silver salts, such as silver nitrate, which are reduced to form silver nanoparticles. mdpi.comnih.gov The inherent instability of methylsilver, which decomposes at temperatures as low as -50 °C, presents significant challenges for its use in controlled nanoparticle synthesis.

However, the study of organometallic precursors is crucial in the field of materials science for creating nanoscale materials with diverse structures and properties. mdpi.com The decomposition of such precursors can, in principle, lead to the formation of metallic nanoparticles. In a broader context, silver nanoparticles, irrespective of the specific precursor, are the subject of intense research across various disciplines due to their unique optical, electronic, and antimicrobial properties.

Interactive Table: Research Applications of Silver Nanoparticles

Below is a summary of key research areas where silver nanoparticles are actively investigated. While not directly derived from methylsilver, this table illustrates the potential applications that could be explored if a suitable synthesis method using a methylsilver precursor were developed.

Deposition Techniques (e.g., CVD, ALD) using Volatile Methylsilver Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating thin films and nanostructures with precise control over thickness and composition. mdpi.com The selection of a suitable precursor is a critical factor for the success of these deposition processes. An ideal precursor should possess adequate volatility, thermal stability within a specific temperature window, and high reactivity with the substrate or co-reagents. mdpi.com

Currently, there is a lack of published research demonstrating the use of methylsilver as a precursor in either CVD or ALD processes for the deposition of silver thin films or nanoparticles. The primary obstacle for the application of methylsilver in these techniques is its extremely low thermal stability. mdpi.com CVD and ALD processes typically require precursors that can be vaporized and transported to a heated substrate without decomposing prematurely. The decomposition temperature of methylsilver at -50 °C is well below the typical operating temperatures for these deposition methods.

Research in the field of silver CVD and ALD has therefore focused on more thermally robust organometallic and coordination complexes as precursors. These compounds are designed to have a balance of volatility and stability to enable controlled deposition.

Interactive Table: Common Classes of Silver Precursors for CVD and ALD

This table provides an overview of the types of silver compounds that have been successfully employed in CVD and ALD, highlighting the properties that make them suitable alternatives to simple alkylsilver compounds like methylsilver.

The development of new silver precursors with tailored properties remains an active area of research to improve the efficiency and quality of silver deposition processes for applications in electronics, catalysis, and medicine. mdpi.comnih.gov While methylsilver itself is not a viable candidate under standard CVD and ALD conditions, the fundamental understanding of the bonding and reactivity of simple organosilver compounds can inform the design of more complex and effective precursors.

Environmental Behavior and Transformation of Methylsilver Analogues

General Principles of Environmental Fate Modeling for Organometallics

The environmental fate of organometallic compounds, including methylsilver analogues, is governed by a complex interplay of transport and transformation processes that dictate their distribution and persistence in the environment. wiley.com Modeling the environmental behavior of these substances is essential for assessing their potential impact. wiley.com The fundamental principles of this modeling involve evaluating the compound's movement and alteration within and between different environmental compartments: air, water, soil, and biota. wiley.comresearchgate.net

Key processes considered in environmental fate modeling include:

Transport: This describes the movement of compounds through the environment. For organometallics, this can involve atmospheric transport of volatile species, movement in water bodies, and leaching through soil. rsc.org

Transformation: This involves chemical and biological processes that alter the structure of the compound. Transformations can lead to either more or less toxic and mobile forms. e-bookshelf.de

Partitioning: This refers to the distribution of a chemical between different environmental phases, such as water and sediment, or air and water. Properties like solubility and volatility are critical in determining how an organometallic compound partitions in the environment. researchgate.net

Mathematical models are developed to simulate these processes, integrating data on the chemical's properties and the characteristics of the specific environment. wiley.com These models help predict the concentration, persistence, and ultimate fate of organometallic pollutants. wiley.com For instance, the mobility of organometallic compounds in soil and their potential to contaminate groundwater is a significant area of focus. solubilityofthings.com The specific chemical form, or "speciation," of the metal is crucial, as it profoundly influences the compound's reactivity, bioavailability, and toxicity. e-bookshelf.de Therefore, modern environmental modeling for organometallics emphasizes speciation to accurately assess their behavior and risks. e-bookshelf.deifremer.fr

Table 1: Key Processes in Environmental Fate Modeling of Organometallics

Process Description Relevant Factors
Transport Movement of the compound within and between environmental compartments. Volatility, water solubility, advection, dispersion, atmospheric deposition. researchgate.netrsc.org
Transformation Chemical alteration of the compound's structure. Photolysis, hydrolysis, oxidation, reduction, methylation, demethylation. e-bookshelf.denih.gov
Partitioning Distribution between different environmental media (e.g., water, soil, air). Sorption to soil/sediment, bioaccumulation in organisms, solubility. researchgate.netsolubilityofthings.com
Speciation The specific chemical form of the organometallic compound. Influences all other processes, including toxicity and mobility. e-bookshelf.deifremer.fr

Biogeochemical Cycling and Methylation/Demethylation Processes (General)

Biogeochemical cycles describe the transformation and transport of elements between living organisms and the abiotic environment, including the atmosphere, lithosphere, and hydrosphere. wikipedia.org For metals, these cycles are critical in determining their mobility and bioavailability. rsc.orgacs.org A key process within these cycles for many heavy elements is biomethylation. researchgate.net

Biomethylation is the biological process, primarily carried out by microorganisms, that attaches a methyl group to an element. nih.govrupahealth.com This process can transform inorganic metals into organometallic compounds, which often have significantly different properties from their inorganic precursors. researchgate.net For example, methylated metals can exhibit increased lipid solubility, allowing them to more easily penetrate cell membranes and accumulate in biological tissues. ifremer.fr This can lead to biomagnification through the food chain. solubilityofthings.com

While the biomethylation of silver is not as extensively studied as that of elements like mercury, arsenic, and tin, the general principles apply. ifremer.frresearchgate.net Microorganisms in anaerobic environments, such as sediments, are often responsible for methylation, which can mobilize metals and facilitate their entry into the wider environment. acs.orgresearchgate.net

Occurrence and Distribution in Environmental Compartments (as a general class)

Organometallic compounds are found in various environmental compartments, including air, water, soil, and sediments, as a result of both natural processes and human activities. researchgate.nettaylorfrancis.com The distribution of these compounds is determined by their physical and chemical properties, such as volatility and solubility, as well as environmental conditions. researchgate.netsolubilityofthings.com

Anthropogenic sources are a major contributor to the presence of organometallics in the environment. e-bookshelf.de These include industrial discharges, agricultural use as pesticides, and additives in products like polymers and paints. e-bookshelf.deifremer.fr For example, organotin compounds were widely used in antifouling paints, leading to their accumulation in marine sediments and water. researchgate.net Similarly, organolead compounds were used as gasoline additives, resulting in widespread environmental distribution. researchgate.nete-bookshelf.de

Natural formation, primarily through biomethylation, also contributes to the presence of organometallic compounds in the environment. e-bookshelf.deifremer.fr These naturally formed compounds become part of the biogeochemical cycles of their respective elements. rsc.org

Once in the environment, organometallics can be transported over long distances. For example, volatile species can enter the atmosphere and be deposited far from their source. rsc.org Less soluble compounds tend to adsorb to soil particles and accumulate in sediments, which can act as long-term sinks and sources of contamination. solubilityofthings.comwho.int The presence of methylsiloxanes, which are organosilicon compounds, has been detected in air, water, soil, sediment, and biota in urban environments, indicating their widespread distribution from consumer and industrial products. nih.gov While distinct from organosilver compounds, their behavior illustrates the potential for broad environmental dispersal of organometallic substances. nih.gov Silver concentrations, largely from anthropogenic sources, are known to be elevated in sediments near industrial or sewage outfalls. who.int

Emerging Research Directions and Future Perspectives

Development of More Robust and Tuneable Methylsilver Catalysts

A significant hurdle in the widespread application of methylsilver has been the inherent thermal instability of simple alkylsilver species. wikipedia.org Current research is intensely focused on overcoming this limitation through strategic ligand design. The goal is to develop robust methylsilver complexes that not only exhibit enhanced stability but also allow for the fine-tuning of their catalytic activity and selectivity.

Ligand-Controlled Reactivity: The choice of ligand is paramount in modulating the properties of a metal center. In the context of silver catalysis, ligands can influence steric and electronic parameters, thereby directing the outcome of a reaction. nih.govmdpi.comnih.govresearchgate.netresearchgate.net For instance, the use of bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can sterically shield the silver atom, preventing decomposition pathways and enabling controlled reactivity. By systematically modifying the ligand framework—for example, altering the substituents on bipyridine or tris(pyrazolyl)methane ligands—researchers can tune the catalyst's preference for aminating specific C-H bonds, showcasing the power of ligand-controlled regioselectivity. nih.gov This principle is directly applicable to methylsilver, where tailored ligands could stabilize the Ag-CH₃ bond while leaving sufficient coordinative unsaturation for substrate binding and activation.

Recent advancements in silver-catalyzed C-H amination have demonstrated that simple nitrogen-based ligands can be employed to tune the selectivity of nitrene transfer reactions between different C-H bonds, a feat not easily achievable with more established rhodium or iron catalysts. nih.gov This tunability stems from the dynamic behavior of the silver complexes and the steric environment imposed by the ligands. nih.gov

Table 1: Ligand Effects on Silver-Catalyzed C-H Amination

Ligand SystemPreferred Site of AminationControlling FactorReference
tBubipy/AgOTfMost electron-rich C-H bondElectronic Effects nih.gov
tpa/AgOTfSterically accessible C-H bondSteric Hindrance & Bond Dissociation Energy nih.gov

Note: tBubipy = 4,4'-di-tert-butyl-2,2'-bipyridine; tpa = tris(2-pyridylmethyl)amine. This table illustrates how ligand choice can direct the regioselectivity of silver-catalyzed reactions, a principle that is being extended to the development of methylsilver catalysts.

The development of such systems for methylsilver would represent a significant step forward, enabling its use in complex molecule synthesis where precise control over reactivity is essential.

Exploration of Novel Methylsilver Reactivity

Beyond improving existing catalytic systems, a major thrust of current research is the discovery of entirely new transformations mediated by methylsilver. Given the unique electronic properties of silver, it is anticipated that methylsilver reagents can participate in reactions that are not readily accessible with other organometallic compounds.

New Frontiers in Cross-Coupling and Cyclization: While organosilver compounds have shown potential as transmetalating agents in palladium-catalyzed cross-coupling reactions, their full capacity remains largely untapped due to their instability. researchgate.net Future work will likely focus on developing stabilized methylsilver reagents for novel cross-coupling reactions, potentially enabling the formation of challenging C(sp³)-C(sp³) bonds under mild conditions.

Furthermore, silver catalysts have recently emerged as powerful tools for promoting a variety of cyclization reactions to form oxygen- and nitrogen-containing heterocycles. researchgate.net These reactions often proceed with high efficiency and selectivity under mild conditions. researchgate.net The exploration of methylsilver's ability to initiate or participate in novel cascade cyclizations is a promising area of investigation. For instance, a methylsilver species could potentially act as a soft Lewis acid to activate a π-system, followed by an intramolecular nucleophilic attack and subsequent reductive elimination involving the methyl group.

Carbon-Carbon Coupling Pathways: Recent computational studies on the partial oxidation of methanol over silver surfaces have identified potential pathways for carbon-carbon bond formation, leading to products like acetaldehyde. escholarship.orgescholarship.org This suggests that silver has an intrinsic ability to mediate C-C coupling. Translating this concept from surface science to discrete molecular methylsilver catalysts is a tantalizing prospect. Research in this direction could lead to the development of methylsilver-catalyzed reactions for the direct methylation of organic substrates, offering a valuable alternative to traditional methods.

Advances in In Situ Spectroscopic Monitoring of Methylsilver Reactions

A detailed understanding of reaction mechanisms is crucial for the rational design of improved catalysts and the optimization of reaction conditions. The transient and often unstable nature of intermediates in methylsilver-mediated reactions presents a significant analytical challenge. To address this, researchers are increasingly turning to advanced in situ and operando spectroscopic techniques.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. wiley.com By employing specialized high-pressure NMR tubes, it is possible to monitor catalytic reactions under relevant conditions of temperature and pressure. wiley.com This in situ approach allows for the direct observation of catalyst resting states, reactive intermediates, and product formation in real-time. wiley.comnih.govresearchgate.net For methylsilver systems, in situ NMR could provide invaluable information on ligand exchange processes, the formation of key silver-substrate adducts, and the elementary steps of the catalytic cycle. Such studies are paramount to confirming proposed mechanisms and identifying rate-limiting steps.

Operando Spectroscopy: Taking this concept a step further, operando spectroscopy involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic performance (i.e., conversion and selectivity). nih.govhideninc.comnih.govlehigh.eduethz.ch This methodology provides a direct correlation between the observed catalyst structure and its activity. nih.govhideninc.com Techniques such as operando Infrared (IR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) can be applied to study both homogeneous and heterogeneous methylsilver catalysts. nih.gov These methods can reveal crucial information about the oxidation state of the silver center, the coordination environment, and the nature of adsorbed species during the catalytic process. nih.gov

The insights gained from these advanced spectroscopic methods are essential for moving beyond "black box" approaches to catalysis and toward a more fundamental, mechanism-driven development of methylsilver chemistry.

Leveraging Computational Methods for Rational Design of Methylsilver Systems

In parallel with experimental investigations, computational chemistry has become an indispensable tool for studying and predicting the behavior of catalytic systems. frontiersin.orgbris.ac.uk Density Functional Theory (DFT) and other quantum chemical methods are being used to model reaction pathways, predict the stability of intermediates, and guide the rational design of new and improved methylsilver catalysts. escholarship.orgresearchgate.netrsc.org

Mechanistic Elucidation and Catalyst Screening: DFT calculations can provide detailed energetic profiles of entire catalytic cycles, helping to identify transition states and rationalize experimentally observed selectivity. escholarship.orgresearchgate.net For example, computational studies can be used to screen a virtual library of ligands and predict their effect on the stability and reactivity of a methylsilver complex, thereby prioritizing synthetic efforts. researchgate.netwiley.com This synergy between theory and experiment accelerates the discovery of optimal catalyst systems. Recent work has focused on developing computational workflows to accurately predict stability constants and reactivity, which is crucial for designing robust catalysts. researchgate.netbiorxiv.orgchemrxiv.org

Table 2: Application of Computational Methods in Silver Chemistry

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Modeling reaction pathways of methanol oxidation on silverIdentification of mechanisms for C-C coupling; prediction of intermediate stabilities. escholarship.orgescholarship.org
DFT and Microkinetic ModelingElucidating reaction mechanismsProvides theoretical explanations for the formation of various products and identifies coverage-limited steps. escholarship.org
DFT with various functionalsValidation of methods for catalyst designAssessment of functional accuracy for predicting geometries, structures, and energies of silver clusters. researchgate.net

The future of methylsilver chemistry will undoubtedly involve a close integration of computational modeling and experimental work. As computational models become more sophisticated and accurate, their predictive power will become even more crucial in navigating the complex landscape of organometallic reactivity and designing the next generation of highly efficient and selective methylsilver catalysts. youtube.com

Q & A

Q. What are the established experimental protocols for synthesizing and characterizing methyl-silver compounds?

Methodological Answer: Synthesis typically involves organometallic reactions, such as transmetallation between silver salts (e.g., AgNO₃) and methylating agents (e.g., methyl lithium or Grignard reagents). Characterization requires multi-modal techniques:

  • X-ray Diffraction (XRD) : Determines crystal structure and bonding motifs .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl group coordination and dynamic behavior in solution .
  • Elemental Analysis : Validates stoichiometry and purity .
  • Data Note: Yield and purity vary with solvent choice (e.g., THF vs. DMF) and reaction temperature.

Q. How do environmental conditions (e.g., light, oxygen) affect the stability of methyl-silver complexes?

Methodological Answer: Stability studies involve controlled exposure experiments:

  • UV-Vis Spectroscopy : Monitors decomposition kinetics under light exposure .
  • Gas Chromatography (GC) : Quantifies volatile byproducts (e.g., methane) under oxidative conditions .
  • Key Finding: Methyl-silver compounds degrade rapidly in aerobic environments, necessitating inert-atmosphere handling .

Q. What spectroscopic signatures distinguish methyl-silver compounds from other organosilver species?

Methodological Answer: Comparative analysis using:

  • Infrared (IR) Spectroscopy : C-Ag stretching frequencies (~450–500 cm⁻¹) differ from ethyl- or aryl-silver analogs .
  • Mass Spectrometry (MS) : Fragmentation patterns confirm methyl ligand presence .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms of methyl-silver compounds?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulates intermediate states to validate competing pathways (e.g., radical vs. ionic mechanisms) .
  • Meta-Analysis : Systematically compare experimental data (e.g., activation energies) across studies to identify outliers or methodological biases .
  • Example Conflict: Discrepancies in catalytic turnover numbers may arise from unaccounted trace impurities .

Q. What strategies optimize methyl-silver complexes for catalytic applications while mitigating toxicity risks?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify ligand environments (e.g., phosphine vs. N-heterocyclic carbenes) to enhance stability and reduce bioaccumulation .
  • In Silico Toxicology : Predict ecotoxicity using QSAR models .
  • Data Gap: Limited in vivo studies on methyl-silver toxicity require prioritized validation .

Q. How do methyl-silver compounds interact with biomolecules, and what methodological challenges arise in such studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities to proteins or DNA .
  • Challenges : Silver’s propensity for nonspecific adsorption complicates data interpretation; use competitive ligands (e.g., cysteine) to isolate specific interactions .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in reported thermodynamic properties of methyl-silver compounds?

Methodological Answer:

  • Systematic Review : Apply PRISMA guidelines to screen studies for methodological rigor (e.g., calorimetry vs. computational estimates) .
  • Error Propagation Analysis : Quantify uncertainties in experimental setups (e.g., temperature control ±0.1°C) .
  • Recommendation: Replicate high-impact studies using standardized protocols .

Q. What metadata standards ensure reproducibility in methyl-silver synthesis and characterization?

Methodological Answer:

  • FAIR Principles : Document reaction conditions (solvent purity, agitation rate), instrument calibration details, and raw data accessibility .
  • Collaborative Platforms : Use repositories like Zenodo or ChemRxiv for transparent data sharing .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling methyl-silver compounds in academic labs?

Methodological Answer:

  • Containment : Use gloveboxes for air-sensitive syntheses .
  • Waste Management : Neutralize residuals with chelating agents (e.g., EDTA) before disposal .
  • Regulatory Note: Comply with REACH guidelines for silver-containing waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.